5-Methanesulfonylfuran-2-carbonitrile
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Overview
Description
5-Methanesulfonylfuran-2-carbonitrile is an organic compound with the molecular formula C6H5NO3S. It is a derivative of furan, a heterocyclic aromatic compound, and contains both a methanesulfonyl group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonylfuran-2-carbonitrile typically involves the introduction of the methanesulfonyl group and the nitrile group onto a furan ring. One common method is the reaction of furan-2-carbonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonylfuran-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The methanesulfonyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
5-Methanesulfonylfuran-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of advanced materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of 5-Methanesulfonylfuran-2-carbonitrile involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The nitrile group can also participate in reactions with nucleophiles, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Methylfuran-2-carbonitrile: Similar structure but lacks the methanesulfonyl group.
5-Methanesulfonylthiophene-2-carbonitrile: Contains a thiophene ring instead of a furan ring.
5-Methanesulfonylpyrrole-2-carbonitrile: Contains a pyrrole ring instead of a furan ring.
Uniqueness
5-Methanesulfonylfuran-2-carbonitrile is unique due to the presence of both the methanesulfonyl and nitrile groups on a furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-methylsulfonylfuran-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKTBRVIGSPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(O1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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